

# Introduction: The Strategic Value of Heterocyclic Boronic Acids in Modern Synthesis

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## Compound of Interest

Compound Name: (3,6-Dimethoxypyridazin-4-yl)boronic acid

Cat. No.: B1393150

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Boronic acids have become indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their relative stability, low toxicity, and functional group tolerance have established them as superior organometallic reagents for constructing carbon-carbon bonds.[3] Within this class, heteroaryl boronic acids are of particular importance, providing access to molecular scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on the reactivity profile of a specific, highly functionalized building block: **(3,6-Dimethoxypyridazin-4-yl)boronic acid**. The pyridazine core is a common motif in medicinal chemistry, and the strategic placement of methoxy and boronic acid groups makes this reagent a versatile partner for introducing this valuable heterocycle into complex molecular architectures. We will explore its fundamental properties, core reactivity in the Suzuki-Miyaura coupling, and the practical considerations necessary for its successful application in a research and development setting.

## Core Physicochemical and Handling Characteristics

A thorough understanding of a reagent's physical properties and stability is the foundation of its effective use. **(3,6-Dimethoxypyridazin-4-yl)boronic acid** is a crystalline solid whose utility is directly linked to its proper handling and storage.

Caption: Molecular Structure of the Title Compound.

Table 1: Physicochemical Properties of **(3,6-Dimethoxypyridazin-4-yl)boronic acid**

Property	Value	Source(s)
CAS Number	1015480-87-1	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BN <sub>2</sub> O <sub>4</sub>	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	183.96 g/mol	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White to off-white solid	<a href="#">[9]</a>
Purity	Typically ≥97%	<a href="#">[9]</a>
Topological Polar Surface Area	84.7 Å <sup>2</sup>	<a href="#">[8]</a>
Hydrogen Bond Donors	2	<a href="#">[8]</a>
Hydrogen Bond Acceptors	6	<a href="#">[8]</a>

## Stability, Storage, and Safe Handling

Like most boronic acids, the stability of **(3,6-dimethoxypyridazin-4-yl)boronic acid** is a critical parameter for ensuring reproducibility in synthetic applications. The primary degradation pathway for boronic acids is protodeboronation, which can be catalyzed by moisture or harsh pH conditions.[\[10\]](#) Oxidative instability can also be a concern, particularly at physiological pH.[\[11\]](#)[\[12\]](#)

Table 2: Recommended Handling and Storage Guidelines

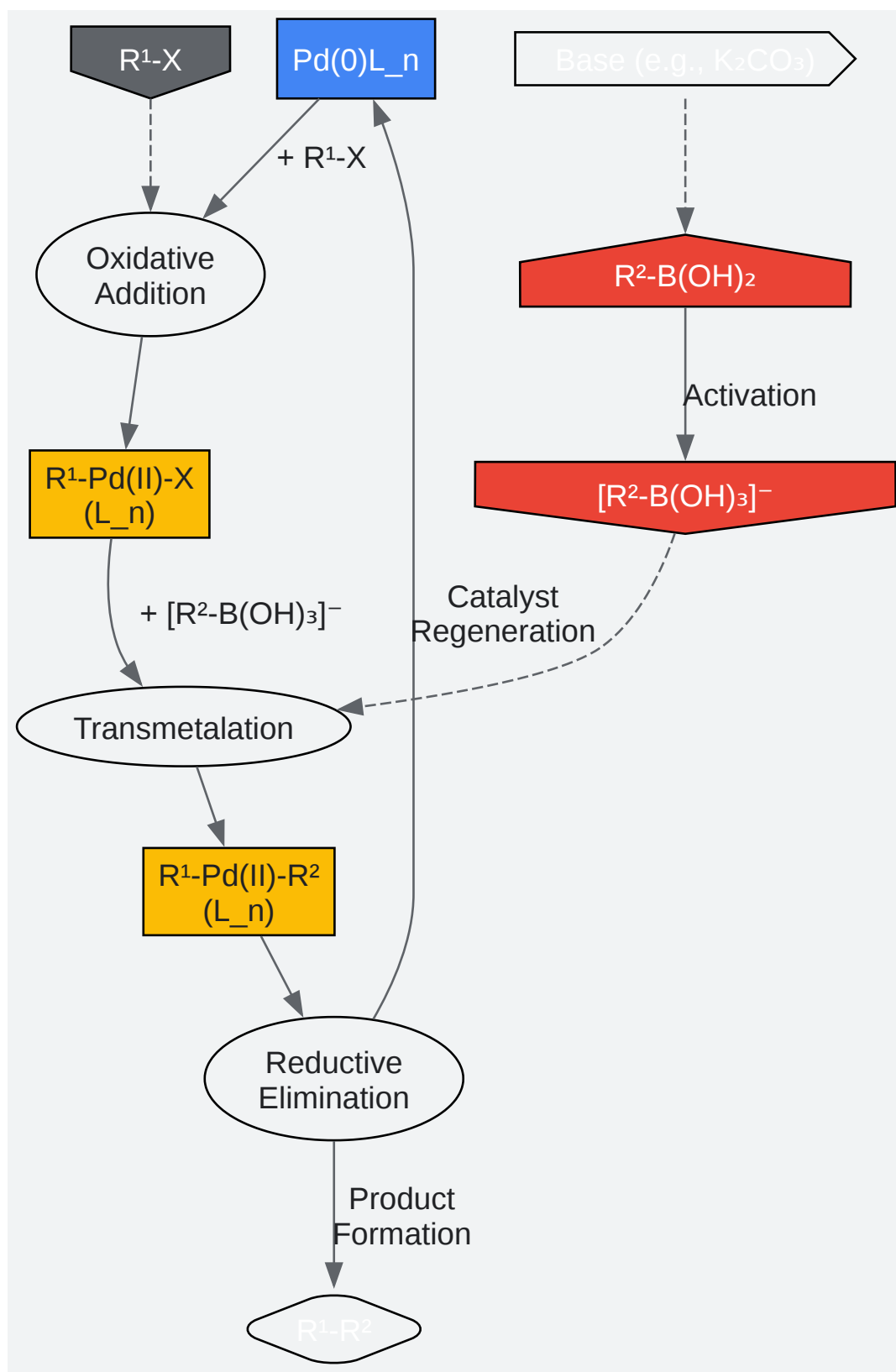
Parameter	Condition	Rationale & Causality
Storage Temperature	Refrigerated (2-8°C)	Minimizes thermal decomposition and slows potential side reactions.[10]
Atmosphere	Store under an inert gas (Nitrogen or Argon)	Prevents oxidation and hydrolysis from atmospheric moisture.[10]
Moisture	Keep in a tightly sealed container in a dry place	Boronic acids are hygroscopic and can hydrolyze, which may affect reactivity and lead to caking.[13][14]
pH Conditions	Avoid strong acids or bases during storage	Harsh pH can accelerate protodeboronation, cleaving the C-B bond. Boronic acids are generally most stable at neutral pH.[10]
Incompatibilities	Strong oxidizing agents, strong acids	These can lead to rapid decomposition of the boronic acid functional group.[10]

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or fume hood to avoid inhalation of the fine powder.[7][10]

## The Centerpiece of Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of **(3,6-dimethoxypyridazin-4-yl)boronic acid** is its participation in the Suzuki-Miyaura cross-coupling reaction to form a C(sp<sup>2</sup>)–C(sp<sup>2</sup>) bond with an aryl or vinyl halide/pseudohalide. This reaction is a cornerstone of modern synthetic chemistry for building complex molecular frameworks.[1]

The reaction proceeds via a catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimization.



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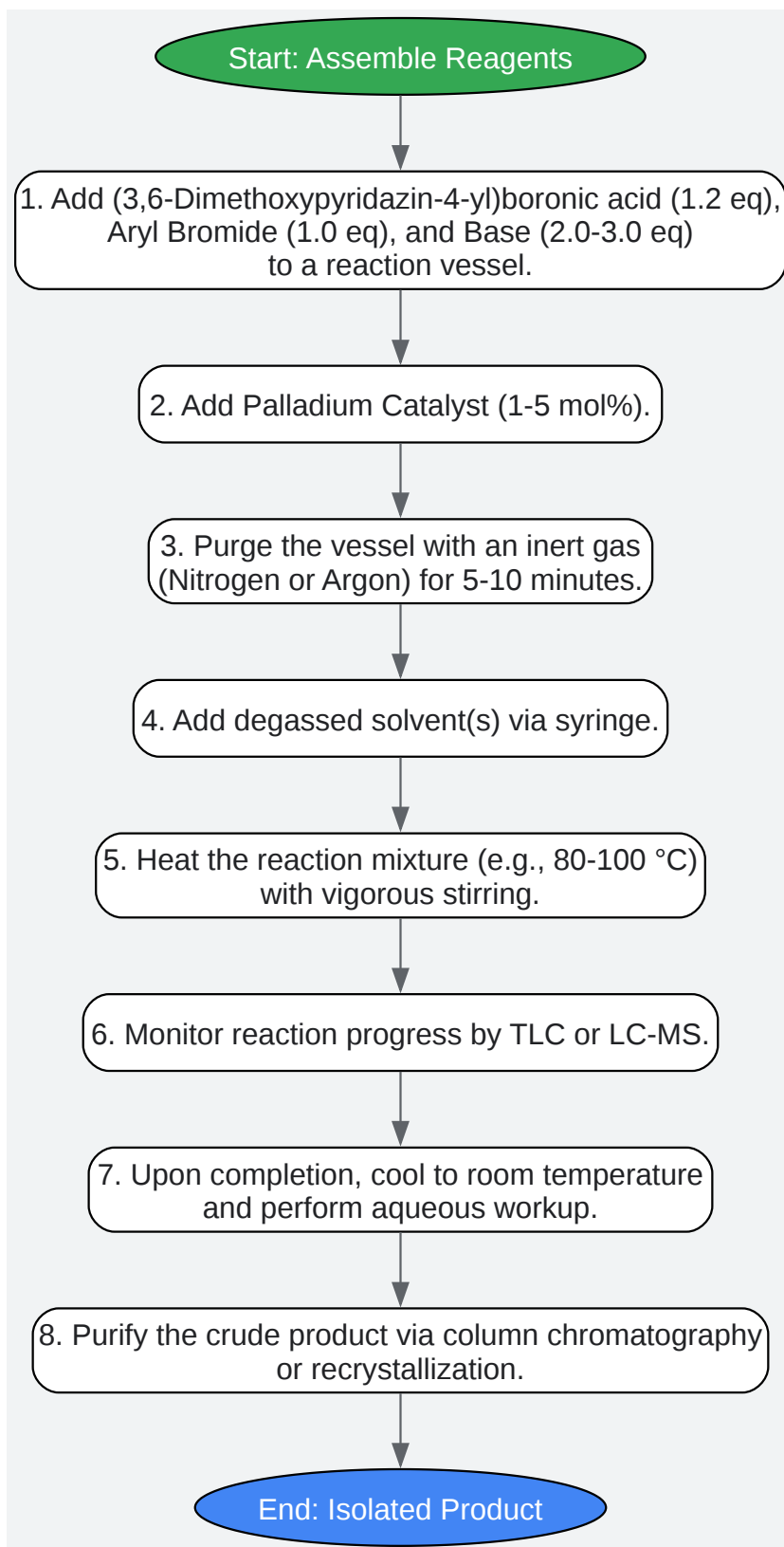
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

## Mechanistic Considerations for the Pyridazine Substrate

- **Activation:** The reaction is initiated by the activation of the boronic acid by a base.<sup>[1]</sup> The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate species (e.g.,  $[R-B(OH)_3]^-$ ), which is essential for the subsequent transmetalation step.
- **Electronic Effects:** The pyridazine ring is an electron-deficient heterocycle. This electronic nature can influence the nucleophilicity of the boronic acid. However, this is counterbalanced by the two electron-donating methoxy groups ( $-OCH_3$ ), which increase electron density on the ring. This electronic balance generally makes the compound a competent coupling partner.
- **Steric Hindrance:** The boronic acid is positioned at C4, flanked by a methoxy group at C3 and a nitrogen atom at C5 (within the ring). This steric environment is generally well-tolerated, although highly hindered coupling partners may require more forcing conditions or specialized catalyst systems.

## Field-Proven Experimental Protocol: A General Guideline

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of **(3,6-Dimethoxypyridazin-4-yl)boronic acid** with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.



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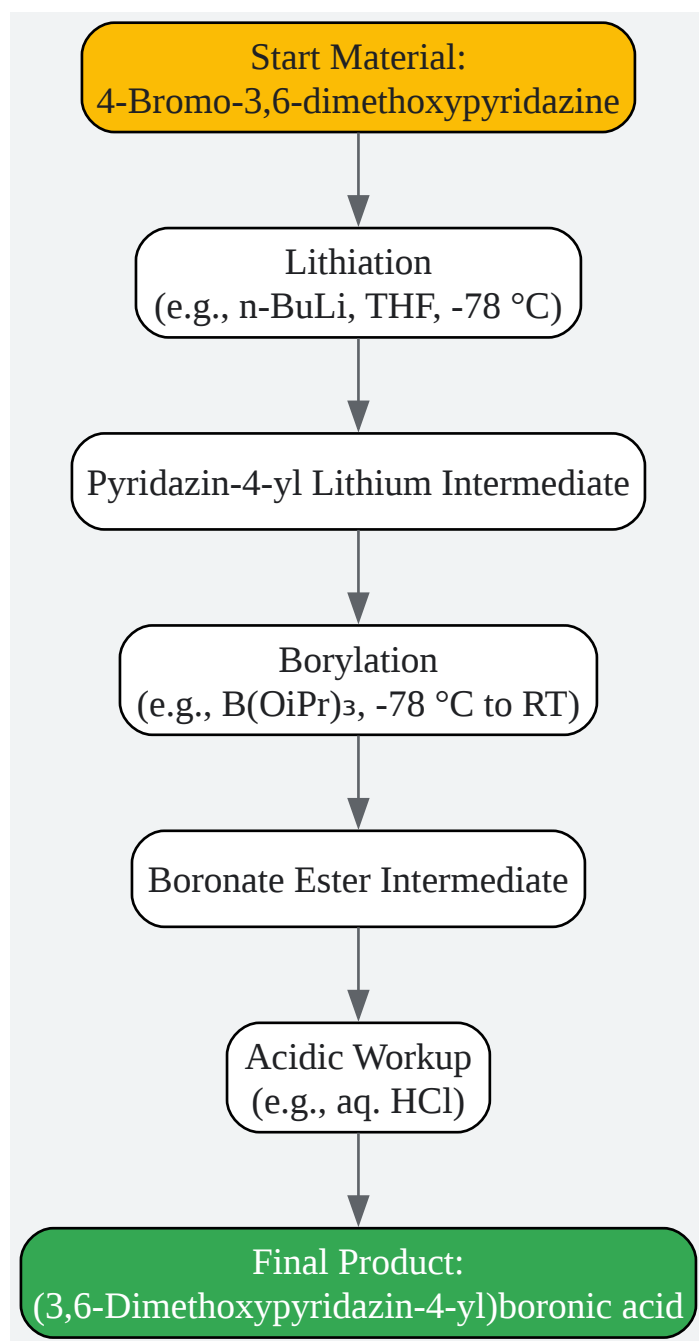
Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.

Table 3: Common Reagent Choices for Optimization

Component	Common Examples	Rationale for Choice
Palladium Catalyst	$\text{Pd}(\text{PPh}_3)_4$ , $\text{Pd}(\text{dppf})\text{Cl}_2$ , $\text{Pd}_2(\text{dba})_3$ with a phosphine ligand (e.g., SPhos, XPhos)	$\text{Pd}(\text{PPh}_3)_4$ is a classic, effective choice. $\text{Pd}(\text{dppf})\text{Cl}_2$ is often more robust for heteroaromatic substrates. Buchwald-Hartwig type ligands can improve yields for challenging couplings. <a href="#">[1]</a> <a href="#">[15]</a>
Base	$\text{K}_2\text{CO}_3$ , $\text{Cs}_2\text{CO}_3$ , $\text{K}_3\text{PO}_4$ , $\text{NaHCO}_3$	$\text{K}_2\text{CO}_3$ is a common, cost-effective choice. $\text{Cs}_2\text{CO}_3$ is more soluble and often more effective but costlier. $\text{K}_3\text{PO}_4$ is a strong base useful for less reactive partners. <a href="#">[16]</a>
Solvent System	1,4-Dioxane/ $\text{H}_2\text{O}$ , Toluene/ $\text{H}_2\text{O}$ , DME/ $\text{H}_2\text{O}$ , Acetonitrile/ $\text{H}_2\text{O}$	The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The choice of organic solvent depends on the solubility of the substrates and the desired reaction temperature.

## Plausible Synthesis of the Reagent

While typically purchased from commercial suppliers, understanding the synthesis of **(3,6-dimethoxypyridazin-4-yl)boronic acid** provides insight into potential impurities and alternative synthetic strategies. The most common approach involves a metal-halogen exchange followed by borylation.



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Caption: Plausible Synthetic Pathway via Lithiation-Borylation.

This pathway leverages the reactivity of an organolithium intermediate, which is then trapped with an electrophilic boron source like triisopropyl borate. The final hydrolysis step is crucial to yield the desired boronic acid.



## Broader Applications in Drug Discovery

The incorporation of boronic acids into drug discovery programs has surged, with several FDA-approved drugs containing this moiety.[3][17][18] The pyridazine heterocycle is also a well-established pharmacophore. Therefore, **(3,6-dimethoxypyridazin-4-yl)boronic acid** serves as a key building block for synthesizing novel compounds with potential therapeutic value. Its use allows for the modular and efficient exploration of chemical space around the pyridazine core, enabling medicinal chemists to fine-tune properties like solubility, metabolic stability, and target engagement.[19]

## Conclusion

**(3,6-Dimethoxypyridazin-4-yl)boronic acid** is a highly valuable and versatile reagent for modern organic synthesis. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling, providing a reliable method for incorporating the dimethoxy-pyridazine scaffold into larger molecules. Success in its application hinges on a solid understanding of its stability, the mechanistic nuances of the Suzuki-Miyaura reaction, and careful optimization of reaction conditions. By adhering to the principles of proper handling and logical experimental design outlined in this guide, researchers can effectively leverage this powerful building block to advance their synthetic and medicinal chemistry objectives.

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